5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a tert-butylphenyl group and a methyl group attached to the imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-tert-butylbenzaldehyde with methylamine and glyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Condensation Reaction: 4-tert-butylbenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine compounds.
Substitution: Substituted tert-butylphenyl derivatives.
Scientific Research Applications
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5-methylimidazolidine-2,4-dione: Lacks the tert-butyl group, resulting in different chemical properties.
5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
Uniqueness
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity. This structural feature can enhance the compound’s stability and selectivity in various reactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYLQCKSQSXCHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395462 |
Source
|
Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61344-30-7 |
Source
|
Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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